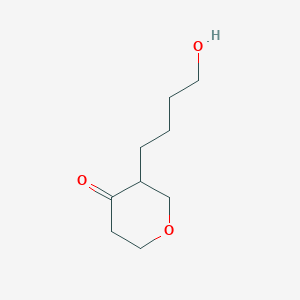
3-(4-Hydroxybutyl)oxan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxybutyl)oxan-4-one is a chemical compound with the molecular formula C9H16O3 It is known for its unique structure, which includes a tetrahydrofuran ring substituted with a hydroxybutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxybutyl)oxan-4-one typically involves the reaction of tetrahydrofuran with butyl lithium, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran and reagents like butyl lithium and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically modified bacteria to produce the compound from inexpensive carbon sources. This method is advantageous due to its cost-effectiveness and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxybutyl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
3-(4-Hydroxybutyl)oxan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxybutyl)oxan-4-one involves its interaction with specific molecular targets. It can inhibit enzymes such as histone deacetylases, leading to the upregulation of genes involved in oxidative stress protection and metabolism regulation. This compound also interacts with inflammasomes in immune cells, reducing the production of inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybutyrate: A related compound with similar biochemical properties.
3-Hydroxybutyrate: Another similar compound known for its role in metabolism.
Poly(4-Hydroxybutyrate): A polymer derived from 4-hydroxybutyrate with applications in medical devices
Uniqueness
3-(4-Hydroxybutyl)oxan-4-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with multiple molecular targets. Its versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
3-(4-hydroxybutyl)oxan-4-one |
InChI |
InChI=1S/C9H16O3/c10-5-2-1-3-8-7-12-6-4-9(8)11/h8,10H,1-7H2 |
Clé InChI |
NKZGMXBDDWHDAA-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(C1=O)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



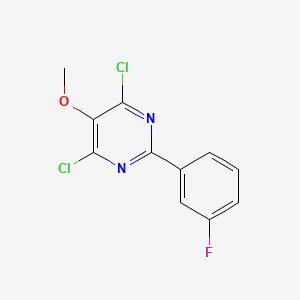
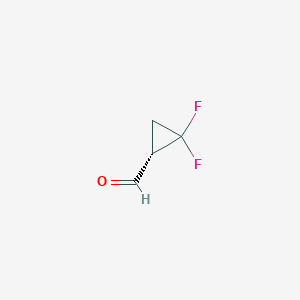
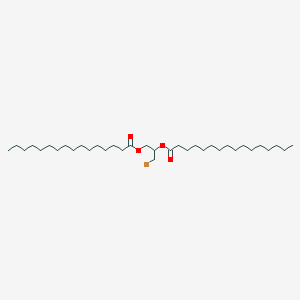
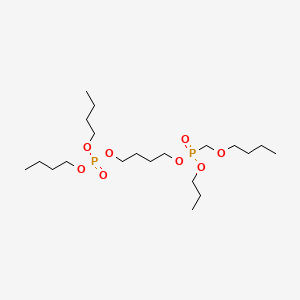

![dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13862662.png)
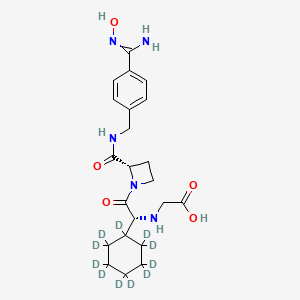

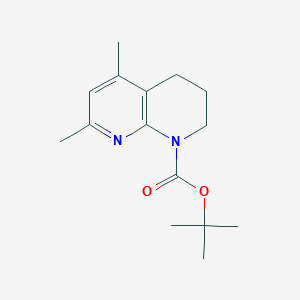
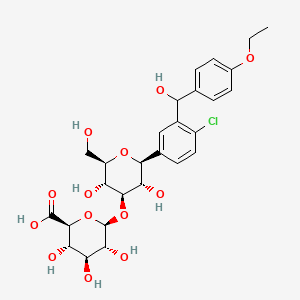
![sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13862694.png)
![22-Methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B13862704.png)

